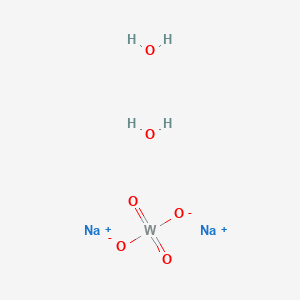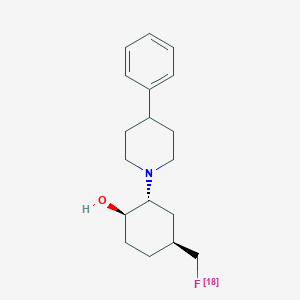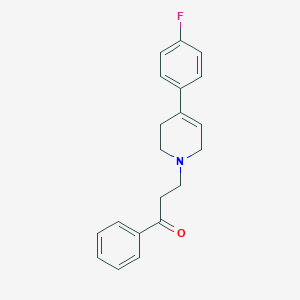
Sodium tungstate dihydrate
概要
説明
Sodium tungstate dihydrate is an inorganic compound with the chemical formula Na₂WO₄·2H₂O. It is a white, water-soluble solid that serves as the sodium salt of tungstic acid. This compound is widely used in various chemical syntheses and industrial applications due to its unique properties and reactivity .
科学的研究の応用
Sodium tungstate dihydrate has a wide range of applications in scientific research:
作用機序
Sodium tungstate dihydrate exerts its effects through various mechanisms:
Catalytic Activity: It activates hydrogen peroxide, facilitating the oxidation of organic substrates.
Inhibition of Molybdenum: Sodium tungstate competes with molybdenum, reducing its concentration in tissues and affecting related metabolic pathways.
Similar Compounds:
- Lithium Tungstate
- Caesium Tungstate
Comparison: this compound is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Unlike lithium and caesium tungstates, sodium tungstate is more commonly used in industrial applications and has a broader range of catalytic activities .
Safety and Hazards
Sodium tungstate dihydrate is harmful if swallowed . It may cause respiratory tract irritation if inhaled, and may be harmful if absorbed through the skin . It may cause skin and eye irritation . Personal protective equipment should be used when handling this compound, and it should be stored in a well-ventilated place .
将来の方向性
Sodium tungstate dihydrate has been used in the synthesis of high-quality water-soluble tungsten disulfide (WS2) quantum dots (QDs) through a hydrothermal reaction . These QDs show promise for a wide range of applications in optoelectronics, environmental monitoring, medical imaging, and photocatalysis .
生化学分析
Biochemical Properties
Sodium tungstate dihydrate plays a significant role in biochemical reactions. It is known to modulate hematopoiesis, immune cell populations, and immune responses in rodent models . It is also a competitive inhibitor of molybdenum, as tungsten is directly below molybdenum on the periodic table, leading to similar electrochemical properties .
Cellular Effects
This compound has been reported to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate immune cell populations and immune responses in rodent models . It also exhibits anti-diabetic effects .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to act as a catalyst for the epoxidation of alkenes and the oxidation of alcohols into aldehydes or ketones . It also exhibits anti-diabetic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study on female B6C3F1/N mice, the mice received 0–2000mg of this compound per liter in their drinking water for 28 days. The study found that three different parameters of cell-mediated immunity were similarly affected at 1000mg per liter .
Transport and Distribution
It is known that this compound is water-soluble , which may facilitate its transport and distribution.
準備方法
Synthetic Routes and Reaction Conditions: Sodium tungstate dihydrate is typically synthesized by the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For instance, wolframite can be treated with sodium hydroxide and water to yield this compound and iron/manganese hydroxide: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Alternatively, tungsten carbide can be treated with a mixture of sodium nitrate and sodium hydroxide in a fusion process to produce sodium tungstate .
Industrial Production Methods: Industrially, this compound is produced by treating tungsten ores with sodium carbonate or sodium hydroxide under controlled conditions. The resulting solution is then crystallized to obtain the dihydrate form. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Sodium tungstate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its treatment with hydrochloric acid, which produces tungsten trioxide and sodium chloride: [ \text{Na}_2\text{WO}_4 + 2 \text{HCl} \rightarrow \text{WO}_3 + 2 \text{NaCl} + \text{H}_2\text{O} ] This reaction can be reversed using aqueous sodium hydroxide .
Common Reagents and Conditions:
Major Products:
Tungsten Trioxide (WO₃): Formed by the reaction with hydrochloric acid.
Epoxides and Carbonyl Compounds: Produced through catalytic reactions with alkenes and alcohols.
特性
IUPAC Name |
disodium;dioxido(dioxo)tungsten;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFLQRLSGVIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O6W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13472-45-2 (Parent) | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0032079 | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium tungstate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10213-10-2 | |
| Record name | Sodium tungstate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tungstate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM TUNGSTATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Sodium tungstate dihydrate?
A1: The molecular formula of this compound is Na2WO4.2H2O, and its molecular weight is 329.85 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, Raman spectroscopy has been used to characterize this compound, providing insights into its structural properties. []
Q3: What are the main catalytic applications of this compound?
A3: this compound is frequently employed as a catalyst or catalyst precursor in a variety of organic reactions. These include epoxidation, cleavage of double bonds, oxidation of various functional groups (alcohols, amines, imines, organosulfur compounds), aromatic halogenation, and the synthesis of β-arylvinyl bromides and 1-H-tetrazoles. []
Q4: How does this compound act as an oxidizing agent?
A4: this compound can form peroxotungstate complexes in situ when combined with oxalic acid and hydrogen peroxide. This complex acts as an effective oxidizing agent in various reactions, such as the oxidation of sulfides to sulfoxides or sulfones. [, , ]
Q5: Can you provide an example of this compound's use in organic synthesis?
A5: this compound has been successfully used in the synthesis of benzopyranopyridines. This four-component reaction involves the condensation of salicylaldehydes, thiols, and malononitrile, with nano-PbWO4 (derived from this compound) acting as a heterogeneous catalyst under ultrasonic irradiation. [, ]
Q6: Is this compound used in nanoparticle synthesis?
A6: Yes, it plays a crucial role in synthesizing tungsten-based nanoparticles. For instance, it's used in creating tungsten-iron alloy crystals within the apoferritin cavity for enhanced MRI contrast agents. [, ] It's also used in preparing bismuth tungstate powder with high photocatalytic activity via a high-temperature microwave hydrothermal method. []
Q7: Are there any studies on the kinetics of this compound in chemical reactions?
A7: Yes, research has explored the kinetics of pyrolysis involving this compound alongside other fire retardants. This research identified intermediate phases and reactions during decomposition using thermal analysis and X-ray examination. []
Q8: Are there computational chemistry studies on this compound?
A8: While limited, some studies utilize computational techniques. For instance, research on sodium metasilicate pentahydrate included a comparative 23Na NMR study involving this compound and sodium molybdate dihydrate. []
Q9: What is known about the toxicity of this compound?
A9: Studies have evaluated the toxicology and carcinogenicity of this compound in rats and mice. These studies highlight potential concerns regarding chronic toxicity, particularly in the kidneys, emphasizing the need for responsible handling and exposure control. [, , ]
Q10: Does this compound have any immunotoxic effects?
A10: Research indicates that this compound might have immunotoxic effects, particularly on cell-mediated immunity. Studies in mice showed that exposure to this compound in drinking water could suppress T-cell proliferative responses and cytotoxic T-lymphocyte activity. []
Q11: How is this compound quantified in biological samples?
A11: Inductively coupled plasma mass spectrometry (ICP-MS) is commonly employed to quantify tungsten levels in biological samples, including those from toxicology studies on this compound. []
Q12: What is the environmental impact of this compound?
A12: While this compound occurs naturally, its industrial use raises concerns about its release into the environment. Research on its presence in soil, waterways, groundwater, and even human tissues highlights the need for proper waste management and mitigation strategies. []
Q13: Are there other interesting applications of this compound?
A13: this compound plays a crucial role in various fields. For instance, it's used in preparing WO3 nanostructures for gas sensing applications. [, , ] It also finds use in synthesizing materials like nitrogen-doped bismuth tungstate powder photocatalysts. []
Q14: How does this compound contribute to research on anaerobic bacteria?
A14: this compound is a component of specific growth media for anaerobic bacteria. This highlights its utility in cultivating and studying these microorganisms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)




